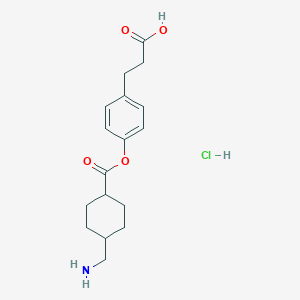
Chlorhydrate de cétraxate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Cetraxate hydrochloride involves enzymatic debenzylation, a novel method that utilizes cellulase enzymes derived from Aspergillus sp. This approach is highlighted for its industrial applicability in producing Cetraxate hydrochloride efficiently (Kuroda, Miyadera, Kaneuchi, & Imura, 1989).
Molecular Structure Analysis
Although specific studies directly analyzing the molecular structure of Cetraxate hydrochloride through this search were not found, the compound's structure can be inferred from its synthesis pathways and chemical properties discussed in various research. Molecular structure plays a crucial role in the compound's interaction with biological systems and its pharmacological effects.
Chemical Reactions and Properties
Cetraxate hydrochloride's chemical properties are shaped by its ability to undergo specific reactions, such as hydrolysis in the gastrointestinal tract and blood, leading to the formation of metabolites like p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). This metabolization process significantly impacts its bioavailability and therapeutic potential (Tanaka & Naito, 1985).
Physical Properties Analysis
Detailed analysis of the physical properties of Cetraxate hydrochloride, such as its solubility, melting point, and stability, is crucial for drug formulation. While specific studies on these properties were not identified through this search, these attributes are essential for determining the compound's suitability in various pharmaceutical formulations, including floating sustained-release tablets, which have been explored for Cetraxate hydrochloride to enhance its therapeutic efficacy (Xie Lan-gui, 2006).
Chemical Properties Analysis
The chemical behavior of Cetraxate hydrochloride, especially its reactions and interactions within biological systems, is vital for its pharmacological profile. The compound's ability to influence fibrinolytic activity and connective tissue components in ulcer tissue suggests a complex mechanism of action that contributes to its anti-ulcer effects (Suzuki, Itô, & Sudo, 1979).
Applications De Recherche Scientifique
Médicament anti-ulcéreux
Chlorhydrate de cétraxate: est principalement connu pour son utilisation comme médicament anti-ulcéreux. Il a été démontré qu'il produisait une augmentation du flux sanguin muqueux liée à la dose, ce qui est bénéfique dans le traitement et la prise en charge des ulcères peptiques .
Amélioration du flux sanguin muqueux gastro-intestinal
La recherche indique que le This compound peut augmenter les niveaux de peptide apparenté au gène de la calcitonine et de substance P dans le plasma humain, qui sont connus pour améliorer le flux sanguin muqueux gastro-intestinal . Cette propriété le rend précieux pour l'étude des troubles gastro-intestinaux et le développement de traitements.
Métabolisme des enzymes microbiennes
This compound: a été utilisé dans des études impliquant des enzymes microbiennes qui métabolisent les composés lactones. Ces études sont importantes pour comprendre le rôle de ces enzymes dans la nature et leurs applications biotechnologiques potentielles .
Hydrolyse régiosélective
Le composé a été utilisé dans le développement de méthodes d'hydrolyse régiosélective des esters méthyliques de cétraxate. Ce processus est important pour la conversion quantitative de substrats tels que le cétraxate de méthyle en cétraxate, sans la formation de sous-produits .
Détection de quorum chez les bactéries
Bien que ne soit pas directement lié au This compound, les composés lactones similaires au cétraxate jouent un rôle crucial dans la détection de quorum chez les bactéries à Gram négatif. L'étude de ces composés peut conduire à une meilleure compréhension de la communication bactérienne et du contrôle .
Métabolisme secondaire et différenciation cellulaire
Les composés lactones, semblables au cétraxate, sont impliqués dans le contrôle du métabolisme secondaire tel que la biosynthèse des antibiotiques et la différenciation cellulaire dans les micro-organismes comme Streptomyces. Cette application est essentielle pour le domaine de la biotechnologie microbienne .
Mécanisme D'action
Target of Action
Cetraxate hydrochloride, commonly known as Cetraxate, primarily targets the gastrointestinal mucosa . It acts as a mucosal protectant, playing a crucial role in maintaining the health and integrity of the gastrointestinal tract .
Mode of Action
Cetraxate interacts with its target by indirectly stimulating capsaicin-sensitive afferent nerves . This interaction leads to an increase in mucosal blood flow , which is a key mechanism underlying its gastroprotective action .
Biochemical Pathways
It is known that the drug plays a significant role in preventing the decrease of gastric mucosal blood flow in patients infected withH. pylori . This suggests that Cetraxate may influence pathways related to blood flow regulation and gastric mucosal defense .
Pharmacokinetics
Its effect on mucosal blood flow is dose-related , indicating that its bioavailability and efficacy may be influenced by the dosage.
Result of Action
The primary molecular and cellular effect of Cetraxate’s action is the increased blood flow in the gastric mucosa . This results in enhanced protection of the gastrointestinal tract, particularly in the context of conditions such as acute gastritis, chronic gastritis, and gastric ulcers .
Action Environment
The efficacy and stability of Cetraxate’s action can be influenced by various environmental factors. For instance, the presence of H. pylori infection has been shown to impact the drug’s effectiveness . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Cetraxate hydrochloride plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes and proteins to exert its effects. One of the key interactions is with capsaicin-sensitive afferent nerves, which are crucial for gastric mucosal defense. Cetraxate hydrochloride indirectly stimulates these nerves, leading to an increase in mucosal blood flow . Additionally, it raises the levels of calcitonin gene-related peptide and substance P, which are powerful vasoactive substances .
Cellular Effects
Cetraxate hydrochloride has notable effects on various cell types and cellular processes. It enhances mucosal blood flow, which is vital for maintaining the integrity of the gastric lining. This compound also influences cell signaling pathways by increasing the levels of calcitonin gene-related peptide and substance P . These changes contribute to improved mucosal protection and healing of gastric lesions. Furthermore, cetraxate hydrochloride has been shown to modulate gene expression related to mucosal defense mechanisms .
Molecular Mechanism
The molecular mechanism of cetraxate hydrochloride involves several key processes. It indirectly stimulates capsaicin-sensitive afferent nerves, leading to increased mucosal blood flow . This action is crucial for its gastroprotective effects. Additionally, cetraxate hydrochloride enhances the production of prostaglandins, which play a vital role in maintaining mucosal integrity . The compound also interacts with various biomolecules, including enzymes and receptors, to exert its protective effects on the gastric mucosa .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cetraxate hydrochloride have been observed to change over time. The compound is stable under standard conditions and maintains its efficacy in promoting mucosal protection. Long-term studies have shown that cetraxate hydrochloride continues to enhance mucosal blood flow and protect against gastric lesions even after prolonged use
Dosage Effects in Animal Models
The effects of cetraxate hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively enhances mucosal protection and promotes healing of gastric ulcers . At higher doses, there may be potential toxic or adverse effects, including gastrointestinal disturbances and alterations in mucosal blood flow . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing any adverse effects.
Metabolic Pathways
Cetraxate hydrochloride is involved in several metabolic pathways, particularly those related to mucosal protection and healing. It interacts with enzymes such as prostaglandin synthase, which is crucial for the production of prostaglandins . These interactions enhance mucosal integrity and promote healing of gastric lesions. Additionally, cetraxate hydrochloride may influence metabolic flux and metabolite levels, contributing to its overall therapeutic effects .
Transport and Distribution
Cetraxate hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization in the gastric mucosa . This targeted distribution is essential for its cytoprotective effects. The compound’s ability to enhance mucosal blood flow further aids in its distribution and accumulation in the gastric lining .
Subcellular Localization
The subcellular localization of cetraxate hydrochloride is primarily within the gastric mucosa, where it exerts its protective effects. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in promoting mucosal protection and healing.
Propriétés
IUPAC Name |
3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.ClH/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20;/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USROQQUKEBHOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046459 | |
| Record name | Cetraxate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27724-96-5 | |
| Record name | Cetraxate hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027724965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetraxate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, 4-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]oxy]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRAXATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08IT6P8VHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



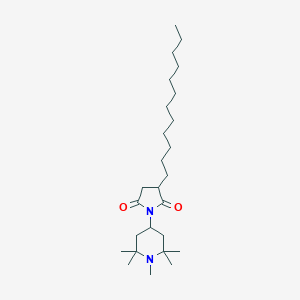
![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)


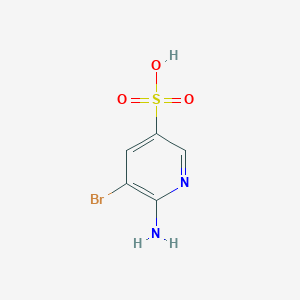

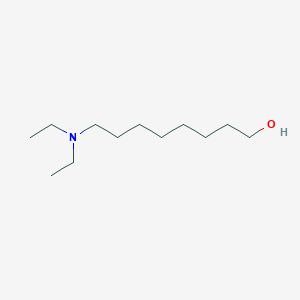
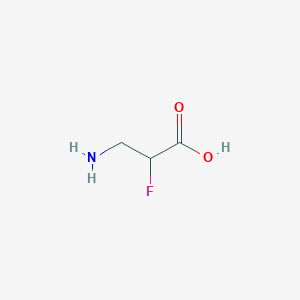

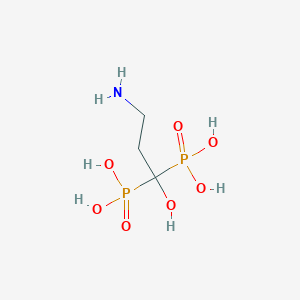
![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)
